molecular formula C13H11ClN4O2 B1604405 Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate CAS No. 908584-68-9

Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate

Cat. No. B1604405
M. Wt: 290.7 g/mol
InChI Key: IWJOUBOORSGIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate is a chemical compound with the linear formula C12H12ClN3O2 . It is part of a collection of rare and unique chemicals provided for early discovery researchers .


Molecular Structure Analysis

The molecular structure of Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate is represented by the linear formula C12H12ClN3O2. It has a molecular weight of 265.701 .

Scientific Research Applications

Antimicrobial and Anticancer Potential Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate has shown promise in the field of antimicrobial and anticancer research. A study demonstrated that derivatives of this compound exhibited higher anticancer activity compared to the reference drug, doxorubicin, and also displayed significant antimicrobial properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Crystal Structure and Bioassay Analysis Research involving the crystal structure of this compound has been conducted, providing insights into its potential applications. Preliminary bioassays indicated activities like fungicidal properties and plant growth regulation (L. Minga, 2005).

Chemical Hybridizing Agents in Agriculture Significant findings in agriculture have been made, where derivatives of this compound were identified as chemical hybridizing agents in crops like wheat and barley (Beck, Lynch, & Wright, 1988).

Molecular Interactions and Structural Analysis Studies have also focused on the molecular interactions and structural analysis of similar compounds, providing a deeper understanding of their potential applications in various fields (Costa et al., 2007).

Synthetic Methodologies and Applications The development of novel synthetic methodologies using this compound has been explored. These methodologies are crucial for advancing the synthesis of new derivatives with potential applications in various scientific domains (Beck & Lynch, 1987).

Safety And Hazards

The safety data sheet for a similar compound, 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile, advises against its use in food, drugs, pesticides, or biocidal products . For Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate, Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .

Future Directions

Future directions for this compound are not specified in the available resources .

properties

IUPAC Name

ethyl 5-amino-1-(4-chlorophenyl)-4-cyanopyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2/c1-2-20-13(19)11-10(7-15)12(16)18(17-11)9-5-3-8(14)4-6-9/h3-6H,2,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJOUBOORSGIIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C#N)N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50647606
Record name Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate

CAS RN

908584-68-9
Record name Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50647606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Reactant of Route 5
Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 5-amino-1-(4-chlorophenyl)-4-cyano-1H-pyrazole-3-carboxylate

Citations

For This Compound
1
Citations
R Silvestri, MG Cascio, G La Regina… - Journal of medicinal …, 2008 - ACS Publications
The new 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides were compared with the reference compounds AM251 and SR144528 for cannabinoid hCB 1 and hCB 2 receptor affinity. …
Number of citations: 88 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.